![molecular formula C8H7ClN2S B15359907 (4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine](/img/structure/B15359907.png)
(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine: is a chemical compound characterized by its unique structure, which includes a chlorinated thienopyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine typically involves multiple steps, starting with the construction of the thieno[3,2-c]pyridine core. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions at specific positions on the thienopyridine ring can lead to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine: has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a tool in biological studies to investigate cellular processes and molecular interactions.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs targeting various diseases.
Industry: The compound's unique properties make it valuable in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which (4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired outcomes in therapeutic and research applications.
Comparison with Similar Compounds
Thieno[3,2-c]pyridine derivatives
Chlorinated heterocycles
Other thienopyridine analogs
Properties
Molecular Formula |
C8H7ClN2S |
|---|---|
Molecular Weight |
198.67 g/mol |
IUPAC Name |
(4-chlorothieno[3,2-c]pyridin-2-yl)methanamine |
InChI |
InChI=1S/C8H7ClN2S/c9-8-6-3-5(4-10)12-7(6)1-2-11-8/h1-3H,4,10H2 |
InChI Key |
LTEYSLHLONYRAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1SC(=C2)CN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Oxan-2-yloxy)but-1-ynyl]-4-(1,2,4-triazol-1-ylmethyl)aniline](/img/structure/B15359833.png)


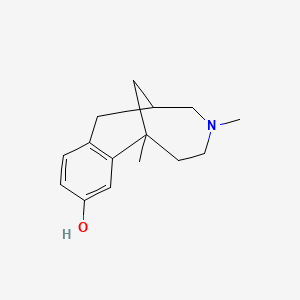
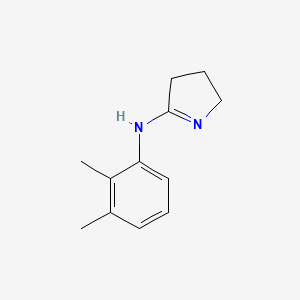

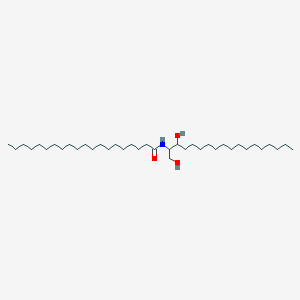
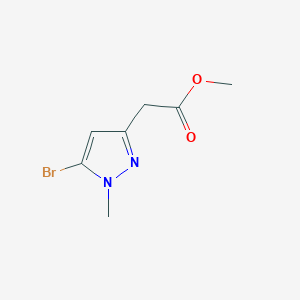
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-amino-3-methylpentanoate](/img/structure/B15359900.png)

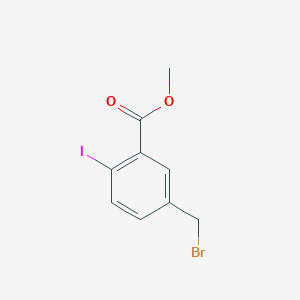

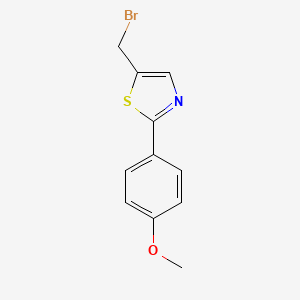
![6-Oxo-5,7-dihydropyrrolo[2,3-D]pyrimidine-2-sulfonic acid](/img/structure/B15359914.png)
